molecular formula C11H16ClNO3S B13199026 N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide

N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide

Cat. No.: B13199026
M. Wt: 277.77 g/mol
InChI Key: NFVIJFMJTGVVSR-LLVKDONJSA-N
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Description

N-(2-{4-[(1S)-2-Chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide (CAS: 187831-22-7) is a chiral sulfonamide derivative characterized by a phenyl ring substituted with a (1S)-2-chloro-1-hydroxyethyl group and linked via an ethyl chain to a methanesulfonamide moiety. Its molecular formula is C₁₁H₁₅ClNO₃S (MW: 276.76), with a stereochemically defined (S)-configuration at the hydroxyl-bearing carbon .

Properties

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

N-[2-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]ethyl]methanesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3/t11-/m1/s1

InChI Key

NFVIJFMJTGVVSR-LLVKDONJSA-N

Isomeric SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)[C@@H](CCl)O

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of a hydroxyethyl phenyl derivative, followed by the introduction of the ethyl chain and subsequent sulfonamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a compound that meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyethyl group, potentially forming ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydroxy group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-hydroxyethyl group may play a crucial role in binding to these targets, influencing their activity and leading to the compound’s observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Stereoisomeric Analog: (R)-Enantiomer

The (R)-enantiomer, N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide (CAS: 157023-58-0), shares identical molecular formula and substituents but differs in stereochemistry. Such enantiomers often exhibit divergent pharmacological profiles due to receptor binding specificity. For instance, enantiomeric pairs in β-blockers (e.g., sotalol derivatives) show distinct cardiac activity . This highlights the importance of stereochemical control in drug design.

Property Target Compound (S) (R)-Enantiomer
CAS Number 187831-22-7 157023-58-0
Molecular Weight 276.76 276.76
Stereochemistry (1S)-configuration (1R)-configuration
Commercial Availability Yes (Santa Cruz Biotechnology) Limited data

Sotalol-Related Compounds

Sotalol derivatives, such as N-{4-[2-(Isopropylamino)ethyl]phenyl}methanesulfonamide hydrochloride (Sotalol Related Compound C, CAS: 292.83 g/mol), replace the chloro-hydroxyethyl group with an isopropylaminoethyl chain. These analogs are β-adrenergic receptor antagonists with clinical use in arrhythmia .

Property Target Compound Sotalol Related Compound C
Key Substituent (1S)-2-Chloro-1-hydroxyethyl 2-(Isopropylamino)ethyl
Molecular Weight 276.76 292.83
Pharmacological Class Not specified β-Blocker
Clinical Relevance Understudied Antiarrhythmic

N-Methylated Derivatives

N-{4-[(1S)-2-Chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide (C₁₀H₁₄ClNO₃S, MW: 263.74) introduces a methyl group on the sulfonamide nitrogen. N-Methylation typically enhances lipophilicity and alters pharmacokinetic properties, such as membrane permeability and metabolic resistance . This modification may reduce hydrogen-bonding capacity compared to the parent compound, impacting target engagement.

Property Target Compound N-Methylated Derivative
Substituent on Sulfonamide -NH₂ -N(CH₃)
Molecular Weight 276.76 263.74
Lipophilicity (Predicted) Moderate Increased

Halogenated Sulfonamide Analogs

Compounds like N-(2,4-chlorophenyl)-N-(2-(4-(morpholinosulfonyl)benzylamino)ethyl)methanesulfonamide () feature additional chlorophenyl and morpholinosulfonyl groups. These structural changes increase molecular complexity and may enhance binding to targets requiring bulky hydrophobic interactions, such as enzyme active sites .

Biological Activity

N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the compound's biological activity, examining its mechanisms, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆ClNO₃S
  • Molecular Weight : 277.77 g/mol
  • CAS Number : 1955499-25-8

The biological activity of this compound is primarily attributed to its structural components, which include a chloro group and a sulfonamide moiety. These features enhance the compound's interaction with biological targets, particularly in microbial inhibition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, a study on related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents on the phenyl ring was found to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Efficacy Against Specific Pathogens

The compound exhibited varying levels of effectiveness against different microorganisms:

  • Staphylococcus aureus (including MRSA) : Highly effective.
  • Escherichia coli : Moderate effectiveness.
  • Candida albicans : Variable effectiveness depending on specific structural modifications.

Case Studies

  • Antimicrobial Screening : A study involving a series of N-substituted phenyl chloroacetamides found that compounds with similar structures to this compound showed promising antimicrobial activity. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological efficacy .
  • Mechanistic Insights : Research indicated that the compound's biological activity could be linked to its ability to inhibit key bacterial enzymes and disrupt cell wall synthesis, leading to cell lysis. This mechanism is common among sulfonamides and is crucial for their effectiveness against resistant strains .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various sulfonamide derivatives compared to this compound:

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(2-{4-chlorophenyl}ethyl)methanesulfonamideHighModerateVariable
N-(4-fluorophenyl) chloroacetamideHighLowModerate
N-(3-bromophenyl) chloroacetamideModerateHighLow

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